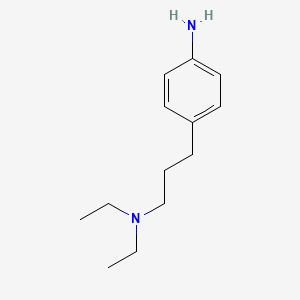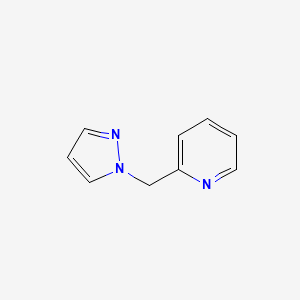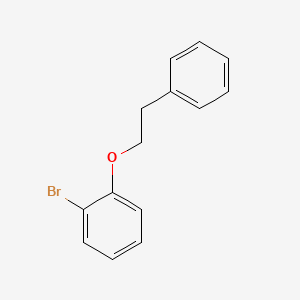
1-Bromo-2-(2-phenylethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-phenylethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a 2-phenylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-phenylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are utilized.
Major Products:
- Substituted benzene derivatives
- Phenolic compounds
- Quinone derivatives
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-phenylethoxy)benzene finds applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This intermediate undergoes further transformations, leading to the final substituted product . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
Comparación Con Compuestos Similares
Bromobenzene: Consists of a benzene ring with a single bromine atom.
2-Bromo-1-phenylethanol: Contains a bromine atom and a hydroxyl group on an ethyl chain attached to the benzene ring.
1-Bromo-4-(2-phenylethoxy)benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
Uniqueness: 1-Bromo-2-(2-phenylethoxy)benzene is unique due to the presence of both a bromine atom and a 2-phenylethoxy group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern allows for targeted chemical transformations and interactions in various research and industrial contexts.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
1-bromo-2-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13BrO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
OCMAMMBNYQDIHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
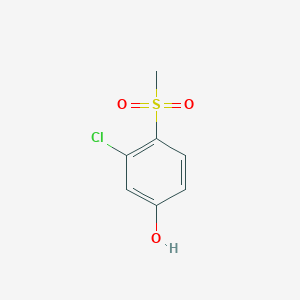
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
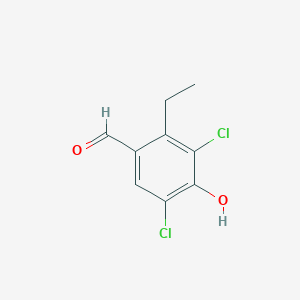
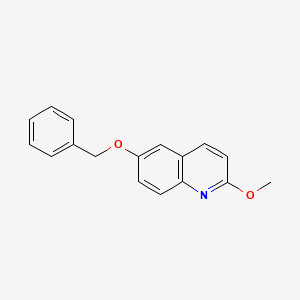

![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
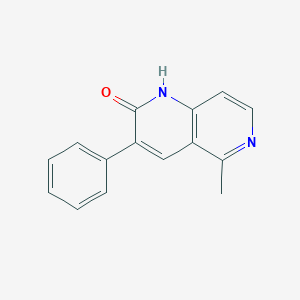


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
